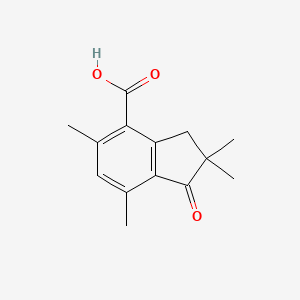

4-(4-クロロフェニルスルホニル)ベンズアルデヒド

説明

4-((4-Chlorophenyl)sulfonyl)benzaldehyde is a chemical compound that is part of a broader class of organic molecules that contain sulfonyl functional groups attached to an aromatic ring. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of the sulfonyl group can significantly influence the physical and chemical properties of these molecules, as well as their reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of related sulfonated polymers and compounds has been described in the literature. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using a nickel(0) catalytic coupling process, which involved the use of 2,5-dichloro-4'-phenylbenzophenone and an end-capping agent . Although not directly synthesizing 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, this process highlights the methods used to create complex molecules with sulfonyl and chlorophenyl groups, which are relevant to the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Chlorophenyl)sulfonyl)benzaldehyde has been investigated using X-ray crystallography. For example, the molecular conformation of a related compound, 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, is stabilized by intramolecular hydrogen bonding and the benzene rings form specific dihedral angles . These structural details are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can be quite varied. In the case of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, no specific chemical reactions are detailed in the provided papers. However, the literature does mention the reactivity of related compounds, such as the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which is influenced by the electronic properties of substituents on the aromatic ring . This suggests that the chlorophenyl sulfonyl group could similarly affect the reactivity of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing aromatic compounds are often characterized by their ability to form stable crystalline structures and engage in specific non-covalent interactions. For instance, the crystal packing in related compounds can involve intermolecular hydrogen bonds and π-π stacking interactions . Additionally, the presence of the sulfonyl group can influence properties such as water absorption and proton conductivity, as seen in the case of sulfonated copolymers . These properties are essential for the potential use of such compounds in applications like proton exchange membranes.

科学的研究の応用

新規誘導体の合成

この化合物は、新規誘導体、特にバリン由来化合物の合成に使用されます . これらには、N-アシル-α-アミノ酸、1,3-オキサゾール-5(4H)-オン、N-アシル-α-アミノケトン、および1,3-オキサゾール誘導体が含まれます . これらの新規合成された化合物の構造は、スペクトルデータと元素分析結果によって確認されました .

抗菌活性

“4-(4-クロロフェニルスルホニル)ベンズアルデヒド”から合成された新規化合物は、その抗菌活性を評価されています . 例えば、2-{4-[(4-クロロフェニル)スルホニル]ベンザミド}-3-メチルブタン酸および対応する1,3-オキサゾール-5(4H)-オンは、グラム陽性菌株に対して抗菌活性を示しました .

抗バイオフィルム剤

合成された化合物は、抗バイオフィルム剤としても有望です . バイオフィルムは、抗菌剤に対する抵抗性のために、医療および産業分野における大きな問題となっています。 したがって、効果的な抗バイオフィルム剤の開発は非常に重要です。

毒性研究

これらの新規化合物の毒性は、水生甲殻類のダフニア・マグナを用いて評価されています . これにより、これらの化合物の環境への影響に関する貴重な情報が得られます。

in silico研究

これらの新規化合物の潜在的な作用機序と毒性を理解するために、in silico研究が行われました . これには、コンピュータシミュレーションを使用して、化合物が生物系とどのように相互作用するかを予測することが含まれます。

酸化反応

“4-(4-クロロフェニルスルホニル)ベンズアルデヒド”は、氷酢酸中CrO3で加熱還流することで酸化することができます . この反応は、新規誘導体の作成に使用される多段階合成プロセスの一部です .

Safety and Hazards

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVLYDUSHDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355201 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77422-24-3 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)